1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that combines the structural features of imidazole, pyrazole, and thiophene. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings in its structure provides it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-thiophenylhydrazine with 1-isopropyl-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The presence of multiple heteroatoms in its structure allows for diverse interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole: Shares the thiophene and pyrazole rings but lacks the imidazole moiety.
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole: Similar structure but without the imidazole ring.
6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the isopropyl group.
Uniqueness
1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the combination of imidazole, pyrazole, and thiophene rings in its structure. This unique arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13N3S |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-propan-2-yl-6-thiophen-3-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H13N3S/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3 |
InChI Key |
MVAKJIZVMWDYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CSC=C3 |
Origin of Product |
United States |
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